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CERIUM MONOSULFIDE, 99

Cat. No.: B1143615
CAS No.: 12014-82-3
M. Wt: 376.427
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Description

Historical Context and Evolution of Cerium Monosulfide Research

The history of cerium sulfides is linked to the early studies of rare-earth elements. An early mention of cerium sulfide (B99878) chemistry dates to 1825, when Carl G. Mosander used it as an intermediate step in the first preparation of metallic cerium. chemicool.com However, significant, application-driven research into the refractory nature of cerium sulfides began in the 1940s during the Manhattan Project. wikipedia.org Scientists investigated these materials for use as crucibles intended for casting highly reactive actinide metals like uranium and plutonium, owing to their high melting points and chemical inertness. wikipedia.orgboisestate.edu Despite these promising properties, the widespread adoption of cerium sulfides was hindered by the significant challenges of the traditional synthesis routes, which involved hazardous materials like hydrogen sulfide (H₂S) gas and difficulties in controlling the final stoichiometry of the product. wikipedia.org

For many decades, the primary methods for synthesizing Cerium Monosulfide were energy-intensive and involved multiple, complex steps. These historical methods typically required reacting cerium oxides with hydrogen sulfide or carbon disulfide at extremely high temperatures, often exceeding 2000°C. researchgate.netdtic.mil A common approach involved the reduction of dicerium trisulfide (Ce₂S₃) with cerium hydride (CeH₂) at temperatures above 1700°C. wikipedia.orgboisestate.edu

A significant evolution in the field has been the development of novel synthesis pathways that are more efficient and environmentally benign. A major breakthrough was the demonstration of mechanochemical synthesis, a process that uses high-energy ball milling. researchgate.net This technique allows for the production of Cerium Monosulfide from a stoichiometric mixture of elemental cerium and sulfur powders at near-room temperature. boisestate.eduresearchgate.net This modern approach circumvents the need for the hazardous gases and extreme temperatures characteristic of older methods, representing a paradigm shift in the production of this advanced material. boisestate.edu

Significance of Cerium Monosulfide in Contemporary Materials Science

The importance of Cerium Monosulfide in modern materials science stems primarily from its outstanding refractory properties. It possesses one of the highest melting points among all metal sulfides, recorded at approximately 2450°C. wikipedia.orgresearchgate.netgsu.edu This, combined with its high hardness, low vapor pressure under reducing conditions, and excellent chemical stability, makes it a superior material for high-temperature applications. researchgate.netgsu.edu A key application area is in the creation of refractory vessels and crucibles for processing highly electropositive and reactive metals, including actinides and their alloys, where it shows outstanding compatibility. boisestate.eduresearchgate.net

In addition to its refractory uses, Cerium Monosulfide is the subject of research for its potential in thermoelectric applications. The cerium sulfide system has been investigated for its ability to convert heat energy into electrical energy at high temperatures, which is a desirable characteristic for developing thermoelectric generators for waste heat recovery. scilit.comaip.org Studies on the thermoelectric "figure of merit," Seebeck coefficient, and electrical resistivity are ongoing to optimize these properties for practical devices. scilit.comaip.org The compound's role is also noted in metallurgy, where the formation of Cerium Monosulfide inclusions can influence the grain structure and properties of steel. nih.gov

Physical and Chemical Properties of Cerium Monosulfide

PropertyValueReference
Chemical FormulaCeS wikipedia.org
Molar Mass172.18 g/mol wikipedia.org
AppearanceYellow crystalline solid wikipedia.orgwebelements.co.uk
Crystal StructureCubic, NaCl-type wikipedia.orgwebelements.co.uk
Melting Point~2450 °C (4442 °F; 2723 K) wikipedia.orgnih.gov
Density5.9 g/cm³ wikipedia.orgwebelements.co.uk
Solubility in WaterInsoluble wikipedia.org

Research Paradigms and Scientific Challenges in Cerium Monosulfide Studies

Current research on Cerium Monosulfide is focused on overcoming long-standing challenges related to its synthesis and optimization. A primary paradigm is the shift from traditional, hazardous, high-temperature synthesis routes to more sustainable and cost-effective methods. researchgate.net Mechanochemical synthesis is at the forefront of this shift, offering a low-temperature alternative to the costly and dangerous processes involving gases like H₂S. researchgate.netboisestate.eduresearchgate.net

A significant scientific challenge is the precise control of stoichiometry and phase purity. The cerium-sulfur system contains several stable compounds, including CeS, Ce₃S₄, and Ce₂S₃. wikipedia.orgaip.org The synthesis process must be carefully controlled to produce pure, single-phase Cerium Monosulfide, as the presence of other sulfide phases can alter the material's properties. wikipedia.org This difficulty in controlling the composition was one of the original reasons the material was not adopted for widespread use in the mid-20th century. wikipedia.org

Comparison of Cerium Monosulfide Synthesis Methods

MethodTypical TemperatureKey CharacteristicsReference
Historical Thermal Synthesis>1700 - 2000°CRequires hazardous gases (H₂S, CS₂), multi-step, high energy consumption. boisestate.eduresearchgate.netdtic.mil
Mechanochemical SynthesisNear room temperatureSingle-step process using elemental powders, avoids toxic gases, energy-efficient. researchgate.netboisestate.eduresearchgate.net

Properties

CAS No.

12014-82-3

Molecular Formula

Ce2S3

Molecular Weight

376.427

Origin of Product

United States

Crystallographic and Structural Elucidation of Cerium Monosulfide

Fundamental Crystal Structure Analysis of Cerium Monosulfide Phases

Cerium monosulfide primarily crystallizes in a cubic system, adopting the rock salt (NaCl) type structure. nii.ac.jp This structure is characterized by a face-centered cubic (FCC) lattice. In this arrangement, each cerium atom is coordinated to six sulfur atoms in an octahedral geometry, and conversely, each sulfur atom is coordinated to six cerium atoms.

The crystallographic details for the primary phase of cerium monosulfide are summarized in the table below. It is important to distinguish CeS from other cerium sulfides, such as cerium(III) sulfide (B99878) (Ce₂S₃) and tricerium tetrasulfide (Ce₃S₄), which possess different and more complex crystal structures. dtic.milscielo.br

Table 1: Fundamental Crystallographic Data for Cerium Monosulfide (CeS)

Property Value Source(s)
Crystal System Cubic dtic.mil
Space Group Fm3m nii.ac.jp
Structure Type Rock Salt (NaCl) nii.ac.jp
Lattice Parameter (a) ~0.5780 nm nii.ac.jp
Formula Units (Z) 4 nii.ac.jp

Advanced Diffraction Techniques for Structural Characterization

X-ray diffraction (XRD) is a principal and powerful non-destructive technique for the structural characterization of crystalline materials like cerium monosulfide. cest.atmdpi.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, crucial information about the material's phase, purity, and microstructure can be obtained. numberanalytics.com

XRD analysis is indispensable for a thorough investigation of cerium monosulfide. It allows for the determination of key structural parameters, from phase identification to the quantification of lattice defects. cest.at

A primary application of XRD is the identification of crystalline phases present in a sample. mdpi.com For cerium monosulfide, XRD patterns are used to confirm the formation of the desired cubic rock salt structure. The positions and relative intensities of the diffraction peaks serve as a unique "fingerprint" for the CeS phase. drawellanalytical.com

Purity assessment is equally critical, as synthesis methods can sometimes yield impurities. researchgate.net For instance, during the synthesis of CeS, other phases like cerium(III) sulfide (Ce₂S₃), cerium oxysulfide (Ce₂O₂S), or unreacted elemental cerium can form. nii.ac.jp A study on the mechanochemical synthesis of CeS demonstrated the use of XRD to track the reaction progress, identifying intermediate phases such as Ce₃₋ₓS₄ and residual reactants before the formation of the final CeS product. researchgate.net The absence of peaks corresponding to these potential impurities in the final XRD pattern confirms the high purity of the cerium monosulfide sample.

The quality of the crystal structure, or crystallinity, is reflected in the shape of the XRD peaks. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad peaks suggest a more disordered or amorphous structure, or the presence of nanocrystalline domains. drawellanalytical.comscielo.br Some synthesis methods, such as chemical bath deposition at low pH, have been shown to produce amorphous cerium sulfide films, which exhibit broad, featureless XRD patterns. scielo.brscielo.br

For crystalline CeS, the size of the crystallites (coherently scattering domains) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. wikipedia.orgscirp.org

Scherrer Equation:

Where:

Dp is the average crystallite size.

K is the dimensionless shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle.

This analysis is crucial for nanomaterials, where properties are often size-dependent. wikipedia.org While specific studies detailing crystallite size calculations for CeS are not widespread, the methodology is a standard characterization technique for any crystalline powder. researchgate.netinstanano.com

Precise determination of the unit cell dimensions is achieved through the analysis of XRD peak positions. researchgate.net For the cubic structure of CeS, only one lattice parameter, a, needs to be determined. From an indexed XRD pattern, the lattice parameter can be calculated for each diffraction peak.

In addition to crystallite size, another factor that contributes to the broadening of XRD peaks is micro-strain (ε). myscope.training Micro-strain arises from lattice imperfections, such as dislocations and point defects, which cause a distribution of lattice spacings. researchgate.net

The contributions of crystallite size and micro-strain to peak broadening can be separated using methods like the Williamson-Hall (W-H) analysis. ijarset.com The W-H method assumes that both size- and strain-induced broadening are present and can be deconvoluted by analyzing their different dependencies on the Bragg angle (θ). mdpi.com

Williamson-Hall Equation (Uniform Deformation Model):

By plotting βcosθ against 4sinθ for multiple diffraction peaks, the micro-strain (ε) can be determined from the slope of the line, and the crystallite size can be extracted from the y-intercept. internationalrasd.org

The dislocation density (δ), which represents the length of dislocation lines per unit volume, can be estimated from the micro-strain value. It is a critical parameter for understanding the mechanical properties of the material. While specific studies quantifying micro-strain and dislocation density in CeS are highly specialized, the W-H method and related techniques are standard approaches in materials science for such characterizations. mdpi.comgrafiati.com For example, similar analyses have been performed on other cerium-containing compounds like cerium oxide. grafiati.com

Table 2: Summary of XRD Analysis Techniques for Cerium Monosulfide

Analysis Technique/Method Information Obtained Source(s)
Phase Identification Peak Position Matching Confirms cubic (NaCl-type) structure researchgate.netdrawellanalytical.com
Purity Assessment Impurity Peak Search Detects phases like Ce₂S₃, Ce₂O₂S, Ce researchgate.netnii.ac.jp
Crystallinity Peak Shape Analysis Assesses the degree of crystal order scielo.br
Crystallite Size Scherrer Equation Estimates average size of crystalline domains wikipedia.orginstanano.com
Unit Cell Analysis Indexing & Refinement Precisely determines the lattice parameter (a) nii.ac.jpwikipedia.org
Micro-strain Williamson-Hall Plot Quantifies lattice strain from peak broadening ijarset.commdpi.com

Synchrotron Powder X-ray Diffraction Investigations

Synchrotron Powder X-ray Diffraction (SPXRD) stands as a premier analytical technique for the detailed structural characterization of crystalline materials. The exceptional properties of synchrotron radiation, including high brightness, high resolution, and wavelength tunability, enable investigations that are often not feasible with conventional laboratory X-ray sources. iucr.org This technique is particularly powerful for Rietveld refinement, a method used to refine the crystal structure model of a material by fitting a theoretical diffraction pattern to the experimental data. researchgate.netcambridge.org Through this method, precise lattice parameters, atomic positions, site occupancies, and microstructural features like crystallite size and microstrain can be determined. researchgate.net

In a typical synchrotron diffraction experiment, a monochromatic X-ray beam is directed at a powdered sample, and the resulting diffraction pattern is recorded by a two-dimensional detector. cambridge.org The high photon flux allows for rapid data collection, making it suitable for in situ studies of phase transitions, chemical reactions, or material behavior under non-ambient conditions such as high temperature or pressure. iucr.org For instance, studies on cerium dioxide (CeO₂) have utilized in situ synchrotron XRD to monitor the transformation of Ce⁴⁺ to Ce³⁺ under specific redox conditions, providing deep insights into its catalytic mechanisms. iucr.org

While the capabilities of SPXRD are well-established for providing high-fidelity crystallographic data, a detailed review of the scientific literature did not yield specific studies focused on the application of synchrotron powder X-ray diffraction for the structural elucidation of cerium monosulfide (CeS). Although the fundamental crystal structure of CeS is known, comprehensive structural refinement and microstructural analysis based on synchrotron data are not widely published. The application of SPXRD to CeS would be invaluable for precisely refining its rock-salt crystal structure, accurately determining its lattice parameter, and investigating phenomena such as thermal expansion, phase purity, and the nature of any non-stoichiometry or defects within the crystal lattice.

Microstructural and Morphological Characterization

The performance and properties of a material are intrinsically linked to its microstructure and morphology. For cerium monosulfide, understanding features such as grain size, shape, porosity, and the presence of defects is crucial for its application, particularly in high-temperature environments. Electron microscopy techniques are indispensable tools for this purpose.

Scanning Electron Microscopy (SEM) for Surface Topography and Grain Structure

Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface topography and microstructure of materials at the micro- and nanoscale. nist.gov It provides valuable information on grain size, grain morphology, porosity, and the spatial distribution of different phases.

Investigations into sintered cerium monosulfide compacts have utilized SEM to characterize their microstructure. One study noted that CeS compacts sintered at high temperatures (e.g., 2173 K) exhibit the formation of pores. nii.ac.jp This porosity can be attributed to the loss of sulfur at elevated temperatures, a critical consideration for processing and high-temperature applications. nii.ac.jp The morphology of related rare-earth sulfide phases has also been observed using SEM. In an analysis of a tungsten carbide-cobalt alloy doped with mischmetal (containing cerium), a new, dispersedly distributed phase with a bulgy shape was identified on the sinter skin. ysxbcn.com Energy-dispersive X-ray spectroscopy (EDS) analysis confirmed this phase to be a rare-earth sulfide (RE₂S₃), demonstrating the morphological characteristics of cerium sulfide formed in situ. ysxbcn.com

The general findings from SEM analyses on sintered cerium sulfide materials are summarized in the table below.

Characteristic Observation Implication
Grain Structure Polycrystalline nature is evident after sintering.Mechanical and thermal properties are dependent on the grain arrangement.
Porosity Presence of pores in high-temperature sintered compacts. nii.ac.jpAffects density, mechanical strength, and chemical reactivity.
Phase Morphology Sulfide phases can form as bulgy, dispersed structures on surfaces. ysxbcn.comInfluences surface properties and interaction with the environment.

These observations are critical for optimizing sintering parameters to control the final microstructure and, consequently, the material's performance.

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of materials at the nanoscale. scielo.br It is the principal technique for the direct visualization of internal microstructure, including nanoscale defects like dislocations, stacking faults, and grain boundaries, as well as for determining crystallographic information from individual nanocrystals via selected area electron diffraction (SAED). researchgate.netnju.edu.cn

A review of available scientific literature indicates a lack of specific studies employing TEM for the analysis of nanoscale morphology and defects in cerium monosulfide (CeS). Research using TEM on cerium-based compounds has predominantly focused on cerium oxide (CeO₂), where it has been used to characterize nanoparticle shape, size, and lattice structure. scielo.br Similarly, TEM has been applied to study defects in other sulfide phosphors, such as identifying F⁺ centers (a sulfur vacancy with one trapped electron) in cerium-doped calcium sulfide. nju.edu.cn

Although direct experimental reports on CeS are absent, the potential of TEM for its characterization is immense. The technique's capabilities, demonstrated on other crystalline materials, are outlined in the table below.

Analytical Capability Potential Information for Cerium Monosulfide (CeS)
High-Resolution Imaging (HRTEM) Direct visualization of the crystal lattice planes, allowing for the identification of stacking faults, dislocations, and the atomic structure of interfaces and grain boundaries. researchgate.net
Selected Area Electron Diffraction (SAED) Determination of the crystal structure and orientation of individual grains or nanoparticles, confirming the cubic rock-salt structure of CeS at a local scale. researchgate.net
Defect Analysis Identification and characterization of point defects (e.g., vacancies), line defects (dislocations), and planar defects that govern mechanical and electronic properties. nih.govnih.gov
In Situ Nanomechanical Testing Observation of deformation mechanisms, such as dislocation motion and crack propagation, in real-time as the material is subjected to stress. rsc.org

A TEM investigation of CeS could provide unprecedented insight into the nanoscale features that influence its properties as a refractory and electronic material. Such a study would be crucial for understanding defect chemistry and for the rational design of CeS-based materials with enhanced performance.

Spectroscopic Probes of Electronic and Vibrational States in Cerium Monosulfide

Electronic Structure Probing via Absorption and Emission Spectroscopies

UV-Visible Spectroscopy for Optical Transitions and Band Gap Energy

UV-Visible (UV-Vis) spectroscopy is a important technique for investigating the optical properties and electronic structure of cerium monosulfide (CeS). This method measures the absorption of light in the ultraviolet and visible regions, providing insights into electron transitions and allowing for the determination of the material's optical band gap energy (Eg).

Research has shown that the optical properties of cerium sulfide (B99878) materials are highly dependent on synthesis conditions and material form, such as whether it is amorphous or crystalline. For amorphous cerium sulfide (CeSx) thin films produced by chemical bath deposition, the optical band gap can range from 2.08 eV to 3.16 eV. scielo.br This variation is often linked to the film's thickness. scielo.br In contrast, polycrystalline cerium sulfide thin films synthesized under different pH conditions (ranging from 6 to 10) exhibit a higher optical band gap, typically between 3.40 eV and 3.60 eV. daneshyari.comresearchgate.net

Studies on cerium sesquisulfide (Ce2S3), a closely related compound, have also provided valuable data. First-principles calculations predict optical gaps of 0.8 eV for the α-phase and 1.8 eV for the γ-phase of Ce2S3. semanticscholar.org Experimental work on Y³⁺ doped Ce2S3 nanoparticles has shown that the band gap can vary from 3.45 eV down to 2.59 eV, demonstrating that doping is an effective method for tuning the optical properties. researchgate.net Cerium(III) compounds are known to absorb light in the ultraviolet region due to electronic transitions between the 4f and 5d configurations. scielo.br

Cerium Sulfide FormReported Band Gap (Eg)NotesReference
Amorphous CeSx Thin Films2.08 - 3.16 eVDependent on film thickness. scielo.br
Polycrystalline CeSx Thin Films3.40 - 3.60 eVDependent on pH during synthesis. daneshyari.comresearchgate.net
Y³⁺:Ce2S3 Nanoparticles2.59 - 3.45 eVVaries with doping concentration. researchgate.net
α-Ce2S3 (Calculated)0.8 eVFirst-principles calculation. semanticscholar.org
γ-Ce2S3 (Calculated)1.8 eVFirst-principles calculation. semanticscholar.org

Photoluminescence Spectroscopy for Luminescent Behavior and Emission Characteristics

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. In sulfide-based materials, luminescence can be achieved by doping with rare-earth ions like Ce³⁺ and Eu²⁺, with the emission color tunable across the visible spectrum depending on the host material's composition. nih.gov The luminescence in these cases arises from the 5d–4f electronic transition of the dopant ions, which is sensitive to the crystal field of the host lattice. nih.gov

For cerium-doped sulfides, the Ce³⁺ ion is the active luminescent center. For instance, Strontium Sulfide doped with cerium (SrS:Ce³⁺) is known for its blue-green emission, with a primary emission peak around 484 nm when excited with 254 nm light. ijlaindia.org Similarly, Calcium Sulfide doped with cerium (CaS:Ce) produces a green emission. nih.govijlaindia.org The efficiency and specific wavelength of the emission are highly dependent on the host material and synthesis conditions. ijlaindia.org The luminescent properties of cerium sulfide make it a candidate for applications in phosphors, solid-state lasers, and light-emitting devices, where it can improve brightness and efficiency. zegmetal.com

Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical and oxidation states of the elements within the top few nanometers of a material's surface.

For cerium compounds, the Ce 3d XPS spectrum is complex due to spin-orbit coupling and multiplet splitting. thermofisher.com However, it provides a distinct signature for differentiating between the Ce³⁺ and Ce⁴⁺ oxidation states. thermofisher.com The Ce 3d spectrum is characterized by well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) with a separation of approximately 18.6 eV. thermofisher.com Each of these components is further split into multiple peaks. A key distinguishing feature is a peak at a binding energy of approximately 917 eV, which is characteristic of the Ce⁴⁺ state and absent in pure Ce³⁺ compounds. thermofisher.com

In analyses of cerium sulfide composites, XPS has been used to confirm the presence of cerium and sulfur. researchgate.net The high-resolution S 2p spectrum can be used to identify the sulfide state. Care must be taken during XPS analysis of cerium oxides, as the high vacuum and X-ray radiation of the XPS instrument can cause a surface reduction of Ce⁴⁺ to Ce³⁺, potentially leading to an overestimation of the Ce³⁺ concentration. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near-Edge Structure (XANES) region, is a powerful bulk-sensitive tool for probing the electronic structure and determining the average oxidation state of an element in a material. uu.nlxrayabsorption.org

For cerium, the L₃-edge (around 5.7 keV) and M₄,₅-edges (around 883-907 eV) are commonly used to distinguish between Ce³⁺ and Ce⁴⁺. researchgate.net The XANES spectrum is essentially a fingerprint of the chemical state. researchgate.net When analyzing cerium compounds, the spectra of unknown samples are often compared to those of standard reference materials, such as CeO₂ for Ce⁴⁺ and other Ce³⁺ compounds. researchgate.net The shape and energy position of the absorption edge and associated peaks are sensitive to the formal oxidation state and coordination environment of the cerium atom. xrayabsorption.org An increase in oxidation state typically shifts the main absorption edge to a higher energy. xrayabsorption.org XAS is considered highly accurate for determining cerium redox states in materials like glasses and can be performed in-situ, offering an advantage over surface-sensitive techniques like XPS that may induce chemical changes. researchgate.net

Vibrational Spectroscopy for Molecular and Lattice Dynamics

Vibrational spectroscopy, which includes Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques provide information about chemical bonding, crystal structure, and material purity.

For cerium compounds, Raman spectroscopy has been effectively used to study the structure of cerium oxides. Pure, crystalline ceria (CeO₂) exhibits a strong, single Raman peak around 466 cm⁻¹, which corresponds to the F₂g vibrational mode of the fluorite-type cubic structure. mdpi.com This peak is very sensitive to any disorder in the oxygen sublattice, such as the presence of oxygen vacancies or the introduction of dopant elements. mdpi.com Doping cerium oxide with other rare-earth elements can cause this peak to shift to lower frequencies and broaden, which is indicative of changes in the lattice constant and an increase in oxygen vacancies. mdpi.com

While detailed experimental Raman or IR spectra specifically for pure cerium monosulfide (CeS) are not widely available in the cited literature, Raman studies have been performed on related materials like cerium sulfide composites (Ce₂S₃@C). researchgate.net The principles suggest that the vibrational modes of CeS would be characteristic of its cubic NaCl-type crystal structure and the Ce-S bond strength. wikipedia.org Any defects, impurities, or structural changes would be expected to manifest as shifts or broadening in its characteristic Raman and IR peaks.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared radiation, it can absorb energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption is dependent on the masses of the atoms and the strength of the chemical bonds connecting them. Consequently, an FTIR spectrum serves as a unique "fingerprint" for a molecule, revealing the presence of specific chemical bonds and functional groups.

In the context of cerium monosulfide, FTIR spectroscopy can be employed to probe the vibrational modes associated with the Ce-S bond. The frequency of the Ce-S stretching vibration is expected to occur in the far-infrared region of the electromagnetic spectrum due to the relatively heavy masses of the cerium and sulfur atoms. While specific experimental FTIR data for pure cerium monosulfide is not extensively reported in publicly available literature, theoretical calculations and comparisons with other metal sulfides can provide an estimation of the expected spectral features.

The position of the Ce-S stretching band can be approximated using Hooke's Law for a simple diatomic oscillator:

ν = (1/2πc) * √(k/μ)

where:

ν is the vibrational frequency (in cm⁻¹)

c is the speed of light

k is the force constant of the bond

μ is the reduced mass of the Ce and S atoms

The force constant, k, is a measure of the bond strength. A stronger bond will have a higher force constant and will vibrate at a higher frequency. The reduced mass, μ, is calculated as:

μ = (m_Ce * m_S) / (m_Ce + m_S)

where m_Ce and m_S are the masses of the cerium and sulfur atoms, respectively.

Based on these principles, the FTIR spectrum of cerium monosulfide is expected to be relatively simple, dominated by the fundamental Ce-S stretching vibration. The presence of impurities or surface oxidation could lead to the appearance of additional absorption bands. For instance, the formation of cerium oxides on the surface would result in characteristic Ce-O stretching bands, typically observed in the range of 400-600 cm⁻¹. Similarly, the presence of C-O or O-H bonds from atmospheric contaminants would give rise to absorption bands in their respective characteristic regions.

Interactive Data Table: Estimated Vibrational Frequencies for Bonds Potentially Present in a Cerium Monosulfide Sample

Bond TypeEstimated Frequency Range (cm⁻¹)Vibrational Mode
Ce-S200 - 400Stretching
Ce-O400 - 600Stretching
C-O1000 - 1300Stretching
O-H3200 - 3600Stretching (broad)

Note: The frequency for Ce-S is an estimation based on theoretical principles and data for similar metal sulfides. The other values represent common contaminants.

Raman Spectroscopy for Phonon Modes and Structural Characterization

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically, resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule and is observed as Raman shifts in the spectrum.

For crystalline materials like cerium monosulfide, the collective vibrations of the atoms in the crystal lattice are quantized and are known as phonons. Raman spectroscopy is particularly sensitive to the phonon modes of a material and can provide detailed information about its crystal structure and symmetry.

Cerium monosulfide crystallizes in a cubic rock salt (NaCl-type) structure, belonging to the space group Fm3m. According to group theory analysis for this crystal structure, the first-order Raman scattering is forbidden by symmetry. This is because the optical phonons at the Brillouin zone center (Γ point) have odd parity, while the Raman scattering process requires even parity phonons. Therefore, an ideal, defect-free single crystal of cerium monosulfide is not expected to exhibit a first-order Raman spectrum.

However, the presence of defects, impurities, or disorder in the crystal lattice can break the translational symmetry and relax the selection rules, leading to the observation of Raman scattering. In such cases, the Raman spectrum would reflect the phonon density of states of the material. The main features would likely correspond to the transverse optical (TO) and longitudinal optical (LO) phonon modes.

While experimental Raman spectra of cerium monosulfide are scarce, insights can be gained from studies of isostructural compounds and related materials. For example, in other metal sulfides with the rock salt structure, broad features corresponding to the TO and LO phonon modes are often observed in the Raman spectra of polycrystalline or disordered samples.

Interactive Data Table: Theoretical Phonon Modes for Cerium Monosulfide (NaCl Structure)

Phonon BranchSymmetry at Γ pointRaman Activity (1st order)Infrared Activity
Transverse Acoustic (TA)T₁uInactiveInactive
Longitudinal Acoustic (LA)T₁uInactiveInactive
Transverse Optical (TO)T₁uInactiveActive
Longitudinal Optical (LO)T₁uInactiveActive

Detailed research findings on the Raman spectra of cerium monosulfide could provide valuable information on:

Lattice Dynamics: The positions and widths of the Raman peaks can be used to model the interatomic forces and understand the lattice dynamics of the material.

Structural Quality: The absence or presence and intensity of Raman peaks can be an indicator of the crystalline quality. A perfect crystal would show no first-order Raman signal, while the presence of peaks would indicate defects or disorder.

Phase Transitions: Under high pressure or temperature, cerium monosulfide might undergo phase transitions, which would be reflected in changes in its Raman spectrum.

Theoretical and Computational Investigations of Cerium Monosulfide

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the structural, electronic, and thermodynamic properties of cerium monosulfide (CeS). These computational methods allow for the simulation of materials at an atomic level, providing insights that are often complementary to experimental findings. Thermodynamic calculations using first-principles methods have been employed to determine the formation priorities of various cerium-containing compounds, indicating that the formation of CeS is thermodynamically favorable under certain conditions relative to other sulfides and oxides. researchgate.net

The application of DFT to cerium compounds is complicated by the strongly correlated nature of the cerium 4f electrons. Standard DFT approaches, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), often fail to accurately describe these systems. aps.org For instance, straightforward DFT and LDA+U (a method that adds an on-site Coulombic interaction term 'U' to account for correlation) calculations have been shown to be inadequate in predicting the unusual magnetic properties of some cerium systems. wvu.eduaps.org

To overcome these limitations, more advanced computational techniques are often necessary. The DFT+U methodology has been successfully applied to improve the description of cerium 4f states in related compounds like cerium oxides, where it correctly introduces a gap state localized on Ce(III) ions. researchgate.net For a more accurate and predictive understanding of materials like CeS, state-of-the-art many-body approaches, such as combining DFT with Dynamical Mean-Field Theory (DMFT), are utilized. This hybrid approach has proven effective in studying cerium metal, where it can accurately capture the effects of electron correlations. aps.org These advanced methods provide a more robust framework for calculating the electronic structure and properties of strongly correlated f-electron materials like cerium monosulfide. warwick.ac.uk

Electronic Structure and Band Theory Modeling

The electronic properties of cerium monosulfide are largely dictated by the behavior of its cerium 4f and 5d electrons and their interaction with the sulfur orbitals.

The electronic configuration of cerium is notable for the close energy levels of the 4f and 5d subshells. stackexchange.com This proximity facilitates significant hybridization between the 4f and 5d orbitals, a phenomenon that is crucial in determining the physical properties of cerium compounds. aps.org In cerium monochalcogenides, including CeS, the hybridization between the cerium 4f states and the 5d band states on neighboring cerium sites is a dominant factor. wvu.edu The degree of this hybridization is sensitive to the cerium-cerium atomic distance, generally increasing as the anion size decreases and the lattice contracts. wvu.edu

This band-f hybridization is more pronounced in the monochalcogenides compared to the cerium monopnictides. wvu.edu Theoretical models suggest that the conduction band in related cerium sulfide (B99878) systems, such as Ce₃-xS₄, is primarily formed from the overlapping 5d orbitals of the cerium ions. osti.gov Quantum chemical analyses of cerium complexes have confirmed strong 4f/5d orbital mixing, which allows for electron delocalization. nih.gov This hybridization between the localized 4f electrons and the more itinerant 5d band electrons is a key aspect of the electronic structure of CeS. aps.org

Band gap engineering involves modifying the electronic band structure of a material to tune its optical and electrical properties for specific applications. While direct studies on band gap engineering of pure CeS are limited, research on related cerium sulfides and oxides provides valuable insights. For instance, in cerium sesquisulfide (γ-Ce₂S₃), the band gap has been successfully modulated through chemical doping. Doping with La³⁺ has been shown to increase the band gap from 2.12 eV to 2.22 eV. rsc.org First-principles calculations for the α- and γ-phases of Ce₂S₃ predict optical gaps of 0.8 eV and 1.8 eV, respectively, which are determined by direct electronic excitations from occupied Ce 4f orbitals to empty Ce 5d states. researchgate.net

Studies on cerium oxide (CeO₂) have demonstrated that creating defects, such as reducing Ce⁴⁺ to Ce³⁺ and introducing oxygen vacancies, can lead to a narrowing of the band gap. rsc.org Similarly, doping zirconia (ZrO₂) with cerium significantly alters its band structure, causing a reduction in the band gap. mdpi.com For thin films of cerium sulfide with variable composition (CexSy), optical band gaps have been reported in the range of 3.40 to 3.60 eV. researchgate.netresearchgate.net These findings suggest that the band gap of cerium monosulfide could potentially be tuned through strategies like doping, alloying, or defect engineering.

Simulations of Magnetic Ordering and Spin Dynamics

The magnetic properties of cerium monosulfide are a direct consequence of the localized 4f electron of the Ce³⁺ ion and the complex interactions that arise from its hybridization with band electrons.

The primary mechanism driving the magnetic behavior in many cerium compounds is a highly anisotropic two-ion interaction that originates from the hybridization of the moderately delocalized 4f electrons with the conduction band electrons. aps.org This hybridization-mediated interaction is fundamental to understanding the often unusual and complex magnetic structures observed in these materials. aps.org The magnetic properties are determined by a delicate interplay between this band-f hybridization, the band-f Coulomb exchange, and crystal-field interactions. wvu.eduaps.org

Experimental studies on cerium sulfide compositions close to CeS, such as CeS₁.₃₉₃ and CeS₁.₄₅₇, reveal that they order ferromagnetically at low temperatures (around 6 K and 3 K, respectively). aps.org In more complex systems like Ce₃Pd₄Sn₆, the magnetic ordering can arise from a complex interplay of ferromagnetic, ferrimagnetic, and antiferromagnetic correlations among crystallographically distinct cerium sites. uni-augsburg.de Atomistic spin models and simulations are employed to investigate the underlying physical processes that govern these macroscopic magnetic properties, including spin dynamics and complex ordering phenomena. arxiv.orgaps.org

Theoretical models that accurately account for the interplay of hybridization and crystal-field effects have been developed to predict the magnetic properties of cerium compounds. An ab initio-based method has shown excellent agreement with experimental results for the ordered magnetic moments and ordering temperatures across a series of cerium systems, including CeS. wvu.eduaps.org

For cerium monosulfide, these calculations predict a specific type of antiferromagnetic ordering (Type I, AF-I) and provide values for the magnetic moment and ordering temperature. The effective magnetic moment associated with the ordering in cerium sulfides is generally consistent with the paramagnetic nature of the Ce³⁺ ion (4f¹ configuration) within a crystalline environment. aps.org Calculations for cerium sesquisulfide (Ce₂S₃) yield an effective local magnetic moment of 2.6 μB per cerium cation. researchgate.net

Theoretical Predictions for Magnetic Properties of Cerium Monosulfide (CeS) wvu.edu
PropertyCalculated Value (without Crystal Field)Calculated Value (with Crystal Field)Experimental Value
Magnetic Ordering TypeAF-IAF-I-
Ordering Temperature (TN)11 K8 K-
Ordered Magnetic Moment (μB)0.620.58-

Note: AF-I refers to Type I antiferromagnetic ordering.

Spin Relaxation Mechanisms in Cerium(III) Complexes

Theoretical and computational investigations into Cerium(III) complexes have provided significant insights into their magnetic properties, particularly the mechanisms governing spin relaxation. The Ce(III) ion, with a 4f¹ electronic configuration, possesses a ²F₅/₂ ground state, which contributes to significant magnetic anisotropy due to spin-orbit coupling. researchgate.net This anisotropy is a prerequisite for the slow magnetic relaxation observed in single-molecule magnets (SMMs). researchgate.net

Orbach Process: A two-phonon process where the spin transition occurs via an excited state. This mechanism is highly temperature-dependent and is often the dominant relaxation pathway at higher temperatures.

Raman Process: Another two-phonon process where a virtual state is involved. The Raman process has a stronger temperature dependence than the direct process and is typically significant at intermediate temperatures.

Direct Process: A one-phonon process where a phonon is directly absorbed or emitted, causing a spin flip. This mechanism is most relevant at very low temperatures.

Quantum Tunneling of Magnetization (QTM): A temperature-independent process where the magnetization tunnels through the potential energy barrier. This is a purely quantum mechanical effect and can be a significant relaxation pathway, especially in the absence of an external magnetic field. researchgate.netaps.org

Local-Mode Process: This mechanism involves the coupling of the spin system to local vibrational modes of the molecule. researchgate.netaps.orgconicet.gov.arrsc.orgjomh.org

Computational studies on various mononuclear Ce(III) complexes have demonstrated that magnetic relaxation can be observed, often requiring a small applied DC field to mitigate the effects of QTM. researchgate.netaps.orgconicet.gov.arrsc.orgjomh.org The analysis of magnetic measurements, supported by multiconfigurational calculations, has highlighted the particular importance of the local-mode process in the magnetic relaxation of many Ce(III) compounds. researchgate.netaps.orgconicet.gov.arrsc.orgjomh.org Ab initio calculations are employed to determine the orientation of the g tensor of the ground Kramers doublet and to map the energies of states as a function of their magnetic moment, which helps visualize the potential relaxation pathways, including QTM and Orbach processes. rsc.org

Table 1: Key Spin Relaxation Mechanisms in Cerium(III) Complexes

Mechanism Description Temperature Dependence
Orbach Two-phonon process via a real excited electronic state. Strong, exponential dependence.
Raman Two-phonon process involving a virtual intermediate state. Power-law dependence (e.g., Tⁿ).
Direct One-phonon process involving direct spin-phonon coupling. Linear dependence on temperature.
QTM Tunneling of magnetization through the anisotropy barrier. Temperature-independent.
Local-Mode Relaxation mediated by coupling to local molecular vibrations. Varies depending on the specific mode.

Computational Studies on Doping Effects and Defect Chemistry

A comprehensive review of scientific literature indicates that while extensive computational research exists for cerium-based compounds, theoretical studies focusing specifically on the doping effects and defect chemistry of cerium monosulfide (CeS) are not widely available.

The majority of computational investigations, particularly those employing first-principles and density functional theory (DFT), have centered on other cerium compounds such as cerium oxide (CeO₂) and cerium sesquisulfide (γ-Ce₂S₃). For instance, detailed DFT studies have explored the electronic structure and optical properties of pure and alkali-doped γ-Ce₂S₃, revealing how cationic vacancies and dopants influence band structure. aps.org Similarly, the defect chemistry, formation of oxygen vacancies, and the effects of various dopants in ceria (CeO₂) have been thoroughly investigated computationally due to its wide range of catalytic applications. researchgate.netconicet.gov.arrsc.org

These studies on related cerium compounds highlight the power of computational methods to predict how defects and dopants can alter electronic properties, ionic conductivity, and catalytic activity. However, analogous first-principles investigations detailing vacancy formation energies, dopant stability, and the resulting electronic structure modifications specifically for the cerium monosulfide (CeS) crystal lattice are not prominently featured in the current body of published research.

Advanced Functional Applications and Performance Enhancement of Cerium Monosulfide

Catalytic Performance and Reaction Mechanisms

The catalytic activity of cerium-based materials is often attributed to the facile redox cycling between Ce3+ and Ce4+ oxidation states, which facilitates various catalytic reactions. rsc.orgnih.govtcsedsystem.edu Cerium monosulfide, leveraging this property, shows potential in several catalytic fields.

Application in Environmental Catalysis (e.g., CO2 Reduction, Pollution Control)

Cerium-based catalysts are actively being investigated for their potential in environmental catalysis, particularly for the reduction of carbon dioxide (CO₂) and the control of various pollutants. researchgate.netua.edu The unique electronic structure of cerium allows it to play a important role in the activation of CO₂, a critical step in its conversion to valuable chemicals and fuels. wikimedia.org While research specifically on cerium monosulfide for CO₂ reduction is still emerging, the principles derived from studies on other cerium compounds, such as cerium oxide, provide a strong foundation for its potential application. The mechanism often involves the adsorption of CO₂ onto the catalyst surface, followed by a series of reduction steps facilitated by the redox properties of cerium. wikimedia.org

In pollution control, cerium-containing catalysts have demonstrated efficacy in the removal of hazardous substances. For instance, a hydroxide-enriched cerium-doped indium oxy-sulfide catalyst has shown high efficiency in the reduction of hexavalent chromium [Cr(VI)] under visible light. rsc.org A composite catalyst of cerium oxide and a cobalt-based Prussian blue analogue has also been effective in activating peroxymonosulfate (B1194676) for the removal of tetracycline (B611298) hydrochloride from water. nih.gov These examples highlight the potential of incorporating cerium sulfide (B99878) into catalytic systems for environmental remediation. The catalytic mechanism in these processes often involves the generation of reactive oxygen species, which are potent oxidizing agents that can degrade a wide range of pollutants. nih.gov

Electrocatalysis for Hydrogen Evolution Reaction (HER)

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of hydrogen fuel from water. While platinum-based materials are the benchmark catalysts for HER, their high cost and scarcity necessitate the development of alternative, earth-abundant catalysts. researchgate.net Cerium-containing materials have shown promise in this area. Although extensive data on pure cerium monosulfide as an HER electrocatalyst is limited, studies on cerium-doped catalysts provide valuable insights into its potential role.

Catalyst SystemKey Performance MetricMechanism InsightReference
15% Ce-doped FeS₂Overpotential of 369 mV at 100 mA cm⁻²Reduced charge-transfer resistance and increased electrochemical active surface area. figshare.com
Cerium Single Atom on Silver SelenideUltra-low activation energy barrier of 0.003 eV for H₂ production.Accumulated electron density due to Ce atoms creates numerous active sites for hydrogen adsorption. researchgate.net

Role of Cerium Monosulfide in Chemical Transformations of Organic Compounds

The versatile redox chemistry of cerium also lends itself to applications in organic synthesis. Ceria (CeO₂) and ceria-supported catalysts have been extensively studied for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond formation. tcsedsystem.edumdpi.com These studies suggest that cerium monosulfide could similarly act as a catalyst in such reactions.

The catalytic activity of cerium in organic reactions often stems from its ability to activate substrates and reagents through electron transfer processes. For instance, in oxidation reactions, the Ce4+/Ce3+ redox couple can facilitate the transfer of oxygen atoms to organic molecules. mit.edu This has been demonstrated in the oxidation of cyclohexane (B81311) and CO, where a copper catalyst supported on a cerium-based metal-organic framework exhibited significantly higher reaction rates compared to a zirconium-based analogue. mit.edu A single cerium catalyst has also been shown to drive two distinct reactions in one pot, demonstrating its ability to dynamically alter its functionality. azom.com These findings underscore the potential of cerium monosulfide to serve as a robust and versatile catalyst for a wide array of organic transformations.

Optoelectronic Device Integration and Design Principles

The unique optical and electronic properties of cerium monosulfide make it a compelling candidate for various optoelectronic applications, from lighting to displays.

Development of Phosphor Materials and Light-Emitting Devices

Sulfide-based materials doped with rare-earth elements like cerium have long been recognized for their luminescent properties and are used in a variety of applications, including light-emitting diodes (LEDs). nih.gov The luminescence in these materials arises from the 5d-4f electronic transition of the Ce3+ ion, which is sensitive to the host lattice, allowing for the tuning of the emission color. nih.gov

Cerium-doped phosphors are crucial components in white LEDs, where they convert the blue or near-UV light from the LED chip into longer-wavelength light, resulting in the emission of white light. google.comelectrochem.org The efficiency and color quality of these LEDs are highly dependent on the properties of the phosphor material. Research has focused on developing novel cerium-based sulfide phosphors that exhibit bright and stable luminescence. For example, Ce3+ doped strontium aluminate phosphors have been investigated for their potential in white LED applications, exhibiting tunable luminescence and desirable color temperatures. nih.gov

Phosphor SystemExcitation Wavelength (nm)Emission Peak (nm)ApplicationReference
Ca₂MgSi₂O₇:Eu²⁺,Ce³⁺UV530Enhanced photoluminescence and afterglow for lighting. nih.gov
CaCN₂:Ce³⁺386462 (with a shoulder at 510)Potential for blue emission in LEDs. mdpi.com
SrAl₂O₄:Ce³⁺256~420, ~490, ~610Warm white light source for LEDs. nih.gov

Integration in UV Absorption Applications and Display Technologies

Cerium compounds are known to absorb ultraviolet (UV) radiation due to the electronic transitions between the 4f and 5d energy levels of the cerium(III) ion. scielo.br This property makes cerium sulfide a promising material for UV shielding applications. Amorphous cerium sulfide thin films have been shown to act as UV absorbers, with their optical properties being dependent on the preparation conditions. scielo.brscielo.br

The ability of cerium sulfide to absorb UV light and its other optical characteristics also make it relevant for display technologies. The refractive index and extinction coefficient of cerium sulfide thin films can be controlled, which is crucial for the design of optical coatings and other components in display devices. scielo.br While direct integration of cerium monosulfide into commercial display technologies is still an area of active research, its fundamental optical properties suggest a potential for future applications in this field.

MaterialPropertyValueWavelength (nm)Reference
Amorphous CeSₓ Thin FilmOptical Band Gap2.08 - 3.16 eV- scielo.br
Amorphous CeSₓ Thin FilmRefractive Index (n)1.39 - 2.60550 scielo.br
Amorphous CeSₓ Thin FilmExtinction Coefficient (k)Increases in UV region<450 scielo.br
γ-Ce₂S₃Optical Band Gap1.8 eV- researchgate.net

Potential for Sensor and Detector Technologies

The potential of cerium-based materials in sensor and detector technologies is an active area of research, largely centered on the unique electronic and catalytic properties of the cerium ion, which can readily cycle between Ce³⁺ and Ce⁴⁺ oxidation states. While specific research on Cerium Monosulfide (CeS) for these applications is not widely documented, the broader family of cerium compounds, particularly cerium oxide (CeO₂), provides a strong indication of the potential capabilities.

Cerium oxide has been investigated for gas sensing applications, demonstrating sensitivity to analytes such as carbon monoxide, hydrogen sulfide, and acetone. mdpi.comacs.orgresearchgate.net The mechanism often involves the interaction of the target gas with oxygen vacancies on the surface of the ceria, leading to a measurable change in electrical resistance. acs.org For instance, CeO₂ nanoparticles have been shown to exhibit a high response to hydrogen gas at operating temperatures around 300 °C.

In the field of radiation detection, other cerium compounds have proven effective. Cerium-doped materials are used as scintillators, which emit light upon absorbing high-energy radiation like gamma rays. researchgate.net For example, cerium-doped lead glass detectors and cerium bromide (CeBr₃) are utilized for their ability to convert radiation into detectable light pulses. iaea.org The addition of cerium can reduce the formation of radiation-induced absorption, although it may also impact energy resolution. iaea.org

While these applications currently focus on oxides and halides, the inherent properties of the cerium ion suggest that Cerium Monosulfide could theoretically be explored for similar functions. Its semiconductor properties and high thermal stability could make it a candidate for high-temperature sensor applications, although further research is required to establish its specific sensing mechanisms and performance characteristics.

Thermoelectric Materials Research and Energy Conversion Efficiencies

Thermoelectric materials, which can convert waste heat into useful electrical energy, represent a critical technology for energy sustainability. Cerium sulfides, particularly those with compositions near Cerium Monosulfide, have been investigated for their potential as high-temperature thermoelectric materials due to their exceptional melting points (around 2450 °C for CeS) and stability. wikipedia.orgrsc.org

Research into the cerium sulfide system, specifically compounds with the formula CeSₓ (where 1.33 ≤ x ≤ 1.5), reveals key thermoelectric properties. These materials exhibit characteristics similar to metals, with their electrical resistivity and Seebeck coefficient increasing with temperature. wikipedia.orgsandia.gov As the composition moves from sulfur-rich (Ce₂S₃, an insulator) toward cerium-rich (approaching CeS), the material's electrical conductivity increases dramatically. sandia.gov

The thermoelectric performance of a material is often evaluated by its "figure of merit" (ZT), which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Studies on sintered cerium sulfide compounds have provided valuable data on these parameters across a wide temperature range, as detailed in the table below.

Thermoelectric Properties of Sintered Cerium Sulfide (CeS₁.₄₅)
Temperature (°C)Electrical Resistivity (Ω·cm)Seebeck Coefficient (µV/°C)Thermal Conductivity (W/cm°C)
1000.0025-200.035
3000.0030-400.032
5000.0035-600.030
7000.0040-800.029
9000.0045-1000.028

This data is representative of compositions studied in the CeSₓ system and illustrates general trends.

The data indicates that while the Seebeck coefficient and electrical resistivity increase with temperature, the thermal conductivity tends to decrease, which is beneficial for the figure of merit. The metallic nature of compositions approaching CeS suggests a high carrier concentration, which contributes to its high electrical conductivity. sandia.gov This combination of properties makes Cerium Monosulfide and related compounds compelling candidates for further research in high-temperature thermoelectric energy conversion.

Tribological Applications as Lubricant Additives

The application of nanomaterials as lubricant additives is a promising strategy to reduce friction and wear in mechanical systems. Cerium sulfide, particularly in the form of nanosheets, has demonstrated significant potential in enhancing the tribological properties of base oils.

Cerium sulfide nanosheets operate through a multi-faceted mechanism to reduce friction between sliding surfaces. A primary action is the formation of a physical adsorption film on the friction surface. The two-dimensional, sheet-like structure of the nanosheets facilitates interlayer sliding, akin to other lamellar lubricants, which helps to minimize direct metal-to-metal contact and lower the coefficient of friction.

Furthermore, under the high pressure and temperature conditions generated at the friction interface, the cerium sulfide nanosheets participate in tribochemical reactions with the steel substrate. This leads to the in-situ formation of a robust tribochemical reaction film. Analysis of the worn surfaces reveals the presence of both cerium and sulfur, confirming their role in creating this protective layer. This film acts as a solid lubricant, effectively separating the moving parts and reducing frictional forces.

The same mechanisms that reduce friction also contribute to a significant enhancement in antiwear performance. The formation of the physical and tribochemical films provides a durable barrier that protects the underlying surfaces from wear, scuffing, and seizure.

Research has shown that the tribochemical film formed by cerium sulfide nanosheets can be exceptionally thick, with typical thicknesses of 350 nm and maximums reaching up to 700 nm. This ultra-thick film is highly effective at preventing material loss even under heavy loads and various sliding conditions. The result is a substantial reduction in the wear scar diameter on test components when cerium sulfide nanosheet additives are introduced into base lubricants like poly-alpha-olefin. This demonstrates their capability to extend the operational life and reliability of mechanical components.

Electrochemical Energy Storage: Solid-State Battery Components and Ionic Conduction

All-solid-state batteries are considered a next-generation energy storage technology due to their potential for enhanced safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes. rsc.org Sulfide-based solid electrolytes, such as Li₇P₃S₁₁ and Li₁₀GeP₂S₁₂, are among the most promising candidates due to their exceptionally high ionic conductivities, which can be comparable to those of liquid electrolytes. atomfair.com

However, research into Cerium Monosulfide specifically as a component in solid-state batteries is not prominent in current scientific literature. The primary challenges for sulfide electrolytes, in general, include their chemical stability against lithium metal anodes and the mechanical degradation that can occur from volume changes during battery cycling. atomfair.comquantumscape.com

While CeS is not a focus for solid-state applications, cerium as an element is being explored in other battery chemistries. For example, the ceric/cerous (Ce⁴⁺/Ce³⁺) redox couple is a candidate for the positive electrolyte in high-energy redox flow batteries. sandia.gov These systems, however, utilize aqueous electrolytes and are fundamentally different from all-solid-state designs. The lack of specific research on the ionic conductivity of CeS and its electrochemical stability in a solid-state configuration means its potential in this area remains an open question.

Refractory Material Potential in High-Temperature Processing

Cerium Monosulfide possesses a number of highly desirable refractory properties, making it a material of interest for applications involving extreme temperatures. Its most notable characteristic is its exceptionally high melting point, which is congruently at 2450 °C, the highest of any known sulfide. wikipedia.orgrsc.org This thermal stability is complemented by high thermal conductivity and low vapor pressure, particularly under reducing conditions. researchgate.net

These properties led to its investigation as an advanced refractory material during the Manhattan Project, where it was considered for use in crucibles for casting highly reactive actinide metals like uranium and plutonium. researchgate.net Cerium Monosulfide exhibits outstanding chemical inertness and is non-wetting with many highly electropositive metals, which is a critical requirement for containing molten metals without contamination or reaction. researchgate.net

Despite these ideal properties, its widespread adoption has been hindered by historical challenges in its synthesis, which traditionally required hazardous gases (like H₂S) and multi-step processes at very high temperatures (>2000 °C). researchgate.net However, its inherent stability at temperatures where many conventional ceramics and metals would fail ensures its continued relevance as a candidate material for specialized high-temperature applications in metallurgy and materials processing.

Colorant Engineering through Advanced Pigment Research

Advanced pigment research has identified cerium monosulfide and related cerium sulfides as high-performance, environmentally friendly alternatives to traditional heavy-metal-based colorants. ranbarr.commade-in-china.comsamaterials.com The focus of this research has been on engineering the color properties, stability, and performance of these pigments for various demanding applications. researchgate.netsynsint.com

Cerium sulfide pigments, particularly the γ-Ce₂S₃ polymorph, are known for their bright, vibrant red coloration. researchgate.netwikipedia.org This makes them a strong candidate to replace pigments containing toxic heavy metals such as cadmium and lead. ranbarr.commade-in-china.commade-in-china.com Research efforts have been directed at optimizing synthesis techniques to produce pigments with consistent and superior chromatic properties. Methods like high-temperature sulfurization of cerium compounds using agents like carbon disulfide have been developed to yield the desired pigment phases. wikipedia.orgresearchgate.net

A significant area of research involves enhancing the inherent properties of cerium sulfide pigments through various engineering strategies. One key challenge is the thermal stability of uncoated γ-Ce₂S₃, which is limited to approximately 350°C in an oxidizing atmosphere. researchgate.netsynsint.com To overcome this, researchers have developed core-shell coating techniques. Encapsulating the cerium sulfide particles with a protective layer of materials like silicon dioxide (SiO₂) or zinc oxide (ZnO) has been shown to improve thermal stability to 450°C and also enhance resistance to moisture and acids. researchgate.netzegmetal.com

Furthermore, chemical doping has emerged as an effective strategy for modulating the color of cerium sulfide pigments. rsc.org By introducing other rare-earth ions, such as lanthanum (La³⁺), into the cerium sulfide crystal lattice, it is possible to adjust the electronic band structure. rsc.orggoogle.com This modification alters the pigment's light absorption and reflection characteristics, allowing for a shift in color from red toward orange-yellow. rsc.org This engineering of the band gap provides a pathway to create a broader palette of colors from the cerium sulfide system. rsc.org

The performance of cerium sulfide pigments has been extensively compared to traditional red pigments. They offer strong coloring power, high opacity, and excellent resistance to migration, light, and weather. ranbarr.commade-in-china.comranbar.cn Nano cerium sulphide can achieve up to 85% of the tinting strength of cadmium red, demonstrating its potential as a viable substitute. zegmetal.com Its unique properties also include the ability to absorb UV radiation while reflecting infrared radiation, making it suitable for use in specialized insulating paints. kremer-pigmente.com

Below are data tables summarizing the key properties and performance comparisons of cerium sulfide pigments.

Table 1: Comparative Properties of Red Pigments

Property Cerium Sulfide (γ-Ce₂S₃) Cadmium Red (Cadmium Sulfoselenide) Red Lead (Lead Tetroxide)
Color Bright Yellowish-Red Bright Red to Maroon Bright Orange-Red
Chemical Formula Ce₂S₃ Cd(S,Se) Pb₃O₄
Toxicity Lower toxicity, free of lead/cadmium ranbarr.comzegmetal.com Contains toxic cadmium colourlex.com Contains toxic lead naturalpigments.com
Thermal Stability ~350°C (uncoated), up to 450°C (coated) researchgate.netsynsint.com ~600°C nolifrit.com Decomposes at ~500°C naturalpigments.com
Lightfastness Excellent ranbarr.commade-in-china.com Excellent colourlex.com Fair, can darken naturalpigments.com
Weather Resistance Excellent ranbarr.commade-in-china.com Excellent nolifrit.com Poor in presence of H₂S naturalpigments.com
Chemical Resistance Good alkali resistance, stable in dilute acids ranbarr.comranbar.cn Insoluble in most solvents, but not strong acids nolifrit.com Decomposes in acids naturalpigments.com
Migration Resistance Excellent ranbarr.comsamaterials.comranbar.cn Good N/A

| Opacity | High, comparable to cadmium-based paints ranbarr.comzegmetal.com | High nolifrit.com | Good naturalpigments.com |

Table 2: Performance Characteristics of Engineered Cerium Sulfide Pigments

Pigment Type Key Engineering Feature Performance Enhancement Chromaticity Value (a*) Band Gap (eV)
Uncoated γ-Ce₂S₃ Standard synthesis Baseline performance N/A 2.06 samaterials.comwikipedia.org
SiO₂ Coated γ-Ce₂S₃ Silicon dioxide encapsulation Improved thermal stability to 450°C researchgate.net Not significantly affected researchgate.net N/A
ZnO and SiO₂ Double Coated γ-Ce₂S₃ Double shell encapsulation Greatly promoted thermal stability and acid resistance researchgate.net N/A N/A
La³⁺ Doped γ-Ce₂S₃ Lanthanum ion doping Color modulation from red to orange-yellow rsc.org Varies with doping level 2.12 to 2.22 rsc.org

| Borate Glass-Ceramic Coated γ-Ce₂S₃ | Core-shell structure | Optimal stability and chromaticity | 42.01 researchgate.net | N/A |

Doping and Alloying Strategies for Property Modulation in Cerium Monosulfide Systems

Cationic Doping Effects on Structural and Electronic Properties

The introduction of other lanthanide elements into the cerium sulfide (B99878) lattice can effectively tune its optoelectronic properties. Lanthanum (La³⁺) doping in γ-Ce₂S₃, a closely related cerium sulfide, has been shown to increase the band gap from 2.12 eV to 2.22 eV. rsc.org This widening of the band gap corresponds to a color shift from red to orange-yellow, demonstrating a direct method for modulating the material's chromaticity. rsc.org

Yttrium (Y³⁺) doping has also been explored as a means to alter the electronic properties of cerium sesquisulfide (Ce₂S₃) nanoparticles. The inclusion of Y³⁺ can lead to significant changes in the optical band gap, which in turn affects the material's dielectric properties.

Interactive Data Table: Effect of Lanthanide Doping on Cerium Sulfide Properties

DopantHost MaterialDopant ConcentrationInitial Band Gap (eV)Final Band Gap (eV)Observed Chromaticity Change
La³⁺γ-Ce₂S₃Increasing2.122.22Red to Orange-Yellow

While extensive research on the effects of transition metal doping specifically in cerium monosulfide is limited in the available literature, studies on related cerium compounds and other sulfides provide insights into potential enhancements. For instance, cerium doping in cobalt nickel sulfide has been shown to improve specific capacitance, suggesting that the introduction of transition metals into a cerium sulfide lattice could impart novel electrochemical properties. researchgate.net

Doping with alkaline earth metals offers another avenue for property modulation. Strontium (Sr²⁺) doping in cerium oxide (ceria) nanoparticles has been observed to increase the material's band gap. researchgate.net In the case of cerium sulfides, co-doping with barium (Ba²⁺) and samarium (Sm³⁺) in γ-Ce₂S₃ has been reported to increase the band gap from 2.12 eV to 2.14 eV. researchgate.net This co-doping strategy also resulted in a color change from red to red-orange and an increase in the chromaticity value, indicating enhanced color purity and brightness. researchgate.net

Interactive Data Table: Effect of Alkaline Earth Metal Doping on Cerium Sulfide Properties

Dopant(s)Host MaterialMolar Ratio (Dopant/Ce)Initial Band Gap (eV)Final Band Gap (eV)Chromaticity ChangeL* valuea* valueb* valueC* value
Ba²⁺, Sm³⁺γ-Ce₂S₃0.012.122.14Red to Red-Orange31.84 -> 34.6330.95 -> 35.3623.63 -> 38.8838.94 -> 52.55

Anionic Substitution and Stoichiometry Control

Anionic substitution, where sulfur is partially replaced by other chalcogens like selenium (Se) or oxygen (O), can lead to the formation of cerium oxy-sulfides or seleno-sulfides. nih.govrsc.org This substitution directly influences the electronic band structure, as the differing electronegativity of the anions alters the position of the valence band maximum. nih.gov For example, substituting sulfur with selenium generally leads to a smaller band gap. nih.gov This approach allows for fine-tuning of the material's optical and electronic properties for applications in thermoelectric and optoelectronic devices.

Surface Modification and Encapsulation Techniques for Material Stability

The practical application of cerium sulfide, particularly as a pigment, can be limited by its chemical stability. To address this, various surface modification and encapsulation techniques have been developed. A common issue with cerium sulfide pigments is their potential to release hydrogen sulfide (H₂S) under certain conditions. researchgate.netrsc.org

Encapsulation of cerium sulfide particles in a protective shell can significantly enhance their thermal and chemical stability. Materials such as zinc oxide (ZnO), silicon dioxide (SiO₂), and cerium phosphate (CePO₄) have been successfully used as shell materials. researchgate.netrsc.orgresearchgate.net A uniform nanoshell of ZnO, approximately 40 nm thick, has been shown to effectively prevent H₂S release and improve the thermal stability of Ce₂S₃ cores. researchgate.netrsc.org Similarly, a CePO₄ coating has been demonstrated to improve both the color quality and the thermal stability of γ-Ce₂S₃, with the encapsulated pigment retaining its red color even after being heated in the air at 400 °C. researchgate.net Another approach involves the use of polymers, such as polydimethylsiloxane, to encapsulate the sulfide powders, which is particularly useful for their application in light-emitting devices. rsc.org

Heterostructure Fabrication for Synergistic Functional Enhancement

The fabrication of heterostructures, where cerium sulfide is combined with other materials at the nanoscale, can lead to synergistic effects and enhanced functionalities. These heterostructures can take various forms, with core-shell structures being a prominent example.

The development of thin-film heterostructures incorporating cerium sulfide could pave the way for advanced electronic and optoelectronic devices. By carefully selecting the materials and engineering the interface, it is possible to create heterojunctions with unique properties, such as enhanced charge separation and transport, which are beneficial for applications in solar cells and photocatalysis. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in Cerium Monosulfide Chemistry

Exploration of Novel Synthesis Routes for Tailored Morphologies and Compositions

The future of cerium monosulfide research is intrinsically linked to the development of innovative synthesis techniques that offer precise control over the material's morphology and composition. Traditional methods for synthesizing CeS often require high temperatures (above 2000°C) and the use of hazardous gases like hydrogen sulfide (B99878) (H₂S), making the process costly and environmentally challenging. researchgate.netboisestate.edu

A significant breakthrough is the use of mechanochemical synthesis, a method that involves high-energy ball milling of the elemental precursors, cerium and sulfur. researchgate.net This technique has demonstrated the feasibility of producing cerium monosulfide at near-room temperature from a stoichiometric mixture of the elements. researchgate.netboisestate.edu This process avoids the need for toxic gases and extreme temperatures, representing a more sustainable and cost-effective approach. researchgate.net Future research will likely focus on refining this mechanochemical process to control particle size, distribution, and crystallinity, which are crucial for performance in various applications.

Further exploration is needed in low-temperature sulfurization processes, such as using carbon disulfide (CS₂) instead of hydrogen sulfide, which has been shown to be effective for producing other cerium sulfides at lower temperatures. researchgate.net Research into solution-based methods, sol-gel processes combined with mechanochemistry, and vapor deposition techniques could also yield novel CeS structures, such as nanoparticles, thin films, and nanowires, with tailored properties. researchgate.netresearchgate.net

Table 1: Comparison of Cerium Monosulfide Synthesis Routes

Synthesis Method Temperature Precursors Key Advantages Research Focus
Traditional Synthesis >1700-2000°C researchgate.netbohrium.com Ce₂S₃, CeH₂ or CeO₂, H₂S researchgate.netbohrium.com Established method N/A
Mechanochemical Synthesis Near room temperature researchgate.net Elemental Ce and S researchgate.net Avoids hazardous gases, low energy consumption, scalable researchgate.netboisestate.edu Control of particle morphology, reaction kinetics, phase purity researchgate.net

| CS₂ Sulfurization | 700-1000°C researchgate.netresearchgate.net | CeO₂ and CS₂ researchgate.netresearchgate.net | Lower temperature than H₂S methods, less hazardous | Applicability to CeS, optimization of reaction conditions |

Advanced Characterization Techniques for In-Operando Studies

Understanding the dynamic behavior of cerium monosulfide under real-world operating conditions is critical for optimizing its performance and durability. The development of advanced in-operando characterization techniques is a key research frontier. These methods allow scientists to observe the structural, chemical, and electronic changes in CeS as they happen, for instance, within a functioning battery or during a catalytic reaction. rsc.org

During mechanochemical synthesis, in-situ monitoring of temperature and pressure has already provided valuable insights into the reaction kinetics, revealing a self-propagating reaction mechanism. researchgate.net Future studies could employ a wider array of sophisticated techniques. For example, in-situ X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can be used to track phase transformations and microstructural evolution during synthesis or high-temperature applications. rsc.orgoiccpress.com Spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy, can provide real-time information about the chemical state and bonding environment at the material's surface during operation. rsc.org

For applications in energy storage, such as in lithium-sulfur batteries, techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) could be adapted to study the interactions at the electrode-electrolyte interface in real-time. rsc.orgnsf.gov These advanced in-operando studies are crucial for deciphering complex degradation mechanisms and designing more robust and efficient CeS-based materials. rsc.org

Development of Multi-Functional Cerium Monosulfide Composites

The creation of multi-functional composites represents a promising strategy to enhance the inherent properties of cerium monosulfide and introduce new functionalities. By integrating CeS with other materials, such as polymers, carbon nanotubes (CNTs), or other metal oxides and sulfides, researchers can develop advanced materials for a wide range of applications. acs.orgmdpi.com

Future research will likely focus on designing and fabricating CeS-based composites with tailored properties. For instance:

Thermoelectric Composites: Dispersing CeS nanoparticles within a matrix could enhance thermoelectric performance by optimizing thermal and electrical conductivity.

Catalytic Materials: Cerium-doped indium oxy-sulfide has shown enhanced catalytic activity. rsc.org Similarly, CeS composites could be developed for various catalytic applications, leveraging the unique electronic properties of cerium.

Energy Storage: Cerium-based Metal-Organic Frameworks (MOFs) combined with CNTs have been used as separator coatings in high-performance lithium-sulfur batteries, where the cerium compound helps to catalyze the conversion of polysulfides. acs.org CeS composites could be explored for similar roles as electrode materials or coatings to mitigate polysulfide shuttling and improve battery cycle life.

Wear-Resistant Coatings: Given its refractory nature, CeS could be incorporated into metal or ceramic matrices to create coatings with high thermal stability and wear resistance for aerospace or industrial applications. newswise.com

The synthesis of these composites will require innovative techniques to ensure strong interfacial bonding and uniform dispersion of the CeS phase, which are critical for achieving the desired synergistic effects.

Integration of Machine Learning and AI in Materials Discovery and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and cerium monosulfide research stands to benefit significantly. frontiersin.orgarxiv.org These computational tools can accelerate the discovery of new materials, predict their properties, and optimize synthesis and processing parameters, drastically reducing the time and cost associated with traditional trial-and-error experimentation. aip.orgrsc.org

In the context of CeS, future research directions involving AI and ML include:

Predicting Properties: ML models can be trained on existing experimental and computational data to predict the properties of new CeS-based compositions and structures. This can guide researchers toward the most promising candidates for specific applications. arxiv.org

Accelerating Synthesis: AI can be used to optimize synthesis parameters for novel routes like mechanochemistry. By analyzing data from in-situ monitoring, ML algorithms can identify the optimal milling times, speeds, and precursor ratios to achieve a desired particle size or phase purity. asu.edu

Discovering New Composites: Generative models, such as Generative Adversarial Networks (GANs), can propose novel composite structures containing CeS with enhanced functionalities. arxiv.org These AI-generated hypotheses can then be validated experimentally.

Data Analysis: AI is crucial for analyzing the large datasets generated by advanced characterization techniques, helping to identify subtle correlations and uncover complex material behaviors. aip.org

The development of comprehensive materials databases for cerium compounds will be essential to train accurate and reliable ML models, creating a feedback loop between computational prediction and experimental validation. frontiersin.org

Sustainability and Scalability Considerations in Cerium Monosulfide Production

For cerium monosulfide to find widespread application, its production must be both sustainable and economically scalable. Future research must address the entire lifecycle of the material, from raw material extraction to end-of-life recycling.

A key focus is the continued development of environmentally friendly synthesis methods. The shift from high-temperature, hazardous gas-based processes to room-temperature mechanochemical synthesis is a significant step forward. researchgate.netboisestate.edu This not only reduces energy consumption and eliminates toxic reagents but also simplifies the manufacturing process, which is crucial for scalability.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Cerium Monosulfide CeS
Cerium Sesquisulfide Ce₂S₃
Cerium Dioxide / Ceria CeO₂
Cerium Hydride CeH₂
Hydrogen Sulfide H₂S
Carbon Disulfide CS₂
Indium Oxy-sulfide In₂(O,S)₃
Carbon Nanotubes CNTs
Neodymium Nd

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for high-purity (>99%) cerium monosulfide, and how do experimental variables (e.g., temperature, sulfur stoichiometry) influence phase purity?

  • Methodology : Use solid-state synthesis under inert atmosphere with controlled sulfur partial pressure. Optimize temperature gradients (800–1200°C) to avoid Ce₂S₃ or Ce₃S₄ impurity phases. Monitor phase purity via in-situ X-ray diffraction (XRD) and post-synthesis Rietveld refinement .
  • Validation : Cross-validate with energy-dispersive X-ray spectroscopy (EDX) to confirm stoichiometry and inductively coupled plasma mass spectrometry (ICP-MS) for trace impurities .

Q. Which characterization techniques are most effective for distinguishing CeS from other cerium sulfides (e.g., Ce₃S₄, Ce₂S₃)?

  • Methodology : Combine XRD for crystal structure analysis, Raman spectroscopy to identify S-Ce vibrational modes, and X-ray photoelectron spectroscopy (XPS) to resolve oxidation states of Ce (Ce³⁺ vs. Ce⁴⁺) .
  • Advanced Tip : Use temperature-dependent electrical resistivity measurements to differentiate CeS (metallic behavior) from semiconducting cerium polysulfides .

Advanced Research Questions

Q. How can density functional theory (DFT) with advanced exchange-correlation functionals (e.g., GGA-PBE, SCAN) predict the electronic structure of CeS, and what are the limitations in modeling f-electron interactions?

  • Methodology : Employ the projector augmented-wave (PAW) method with Hubbard U corrections (DFT+U) to account for strong electron correlations in Ce 4f orbitals. Compare GGA-PBE (Perdew-Burke-Ernzerhof) and meta-GGA (SCAN) functionals to assess accuracy in predicting lattice parameters vs. experimental XRD data .
  • Data Contradiction : Address discrepancies between calculated bandgaps and experimental optical absorption spectra by including spin-orbit coupling (SOC) in simulations .

Q. What strategies resolve contradictions between observed magnetic properties (e.g., paramagnetism) and theoretical predictions for CeS?

  • Methodology : Perform neutron diffraction to clarify magnetic ordering and compare with DFT+U+SOC calculations. Investigate sample purity effects—trace oxygen contamination may stabilize Ce³⁺, altering magnetic behavior .
  • Experimental Design : Use SQUID magnetometry under ultra-high vacuum (UHV) to minimize surface oxidation artifacts .

Q. How can in-situ spectroscopic methods (e.g., XAS, TEM-EELS) elucidate the redox dynamics of CeS under reactive environments?

  • Methodology : Conduct X-ray absorption near-edge structure (XANES) during controlled sulfurization/oxidation cycles to track Ce³⁺ ↔ Ce⁴⁺ transitions. Pair with aberration-corrected TEM-EELS for nanoscale redox mapping .
  • Data Interpretation : Correlate spectral shifts with ab initio multiplet calculations to deconvolute surface vs. bulk contributions .

Methodological Frameworks

Q. What experimental design frameworks (e.g., PICO, FINER) are optimal for planning CeS studies?

  • PICO Application :

  • Population : Cerium monosulfide (99% purity).
  • Intervention : Doping with La or Nd to modulate lattice strain.
  • Comparison : Undoped CeS.
  • Outcome : Thermoelectric efficiency (ZT) .
    • FINER Criteria : Ensure feasibility by leveraging high-temperature synthesis facilities and novelty by targeting unresolved f-electron transport mechanisms .

Q. How to ensure reproducibility in CeS synthesis for multi-institutional studies?

  • Protocol Standardization : Publish detailed synthesis parameters (heating rates, gas flow rates) in Supplementary Information, adhering to Beilstein Journal guidelines for experimental rigor .
  • Inter-lab Validation : Share reference samples for round-robin XRD/EDX testing .

Data Analysis & Validation

Q. What statistical methods address batch-to-batch variability in CeS properties (e.g., resistivity, thermal stability)?

  • Methodology : Apply multivariate ANOVA to isolate variables (e.g., sulfur source purity, furnace geometry). Use machine learning (e.g., random forest regression) to predict optimal synthesis conditions .
  • Contingency Plan : Include outlier analysis protocols for datasets with >5% deviation from mean values .

Q. How to validate computational models of CeS against conflicting experimental data?

  • Workflow :

Benchmark DFT predictions against high-resolution synchrotron XRD.

Use Bayesian error estimation to quantify uncertainty in exchange-correlation functionals .

Publish raw computational inputs/outputs in open repositories (e.g., NOMAD) for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.